4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine
Description
Properties
IUPAC Name |
4-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-10-2-1-9(11(7-10)12(14,15)16)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNTWABRAFFLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-trifluoromethylbenzyl bromide and morpholine.
Reaction: The benzyl bromide reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s lipophilicity and ability to penetrate biological membranes. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of Br and CF₃ significantly impacts electronic and steric properties. For example, in 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine , the CF₃ group at position 4 enhances electron-withdrawing effects compared to the target compound’s CF₃ at position 2.
- Solubility Trends : Chloro- and fluoro-substituted analogs (e.g., 4-(2-chlorobenzyl)morpholine) exhibit high aqueous solubility (~180–184 μM) , whereas CF₃-containing derivatives (e.g., the target compound) are expected to have lower solubility due to increased lipophilicity.
Crystallographic and Stability Data
While crystallographic data for the target compound are unavailable, analogs such as 4-(4-nitrobenzyl)morpholine exhibit monoclinic crystal systems (space group P2₁/c) with distinct hydrogen-bonding networks . The CF₃ group in the target compound is expected to influence molecular packing and stability due to its bulkiness and polarity.
Biological Activity
4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a brominated and trifluoromethylated benzyl group, which is significant for its biological activity. The presence of halogens often enhances the lipophilicity and bioavailability of compounds, making them more effective in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine. Although specific data on this compound is limited, related compounds with similar structures have shown promising results.
Case Study: Related Compounds
A study on structurally related compounds, such as 1-[3-(trifluoromethyl)benzyl]urea, demonstrated significant cytotoxicity against various cancer cell lines, including Jurkat (IC50 = 4.64 µM), HeLa (IC50 = 9.22 µM), and MCF-7 (IC50 = 8.47 µM) cells . These findings suggest that the trifluoromethyl group may play a crucial role in enhancing the anticancer activity of the benzyl-substituted morpholine derivatives.
The mechanism by which 4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine exerts its biological effects is likely multifaceted:
- Cell Cycle Arrest : Research indicates that similar compounds can induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells .
- Inhibition of Angiogenesis : In vivo studies using chick chorioallantoic membrane assays have shown that related compounds can inhibit blood vessel formation in tumor tissues, suggesting potential antiangiogenic properties .
Biological Activity Summary Table
| Activity | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Anticancer | 1-[3-(trifluoromethyl)benzyl]urea | Jurkat | 4.64 | Cell cycle arrest |
| Anticancer | 1-[3-(trifluoromethyl)benzyl]urea | HeLa | 9.22 | Induction of apoptosis |
| Anticancer | 1-[3-(trifluoromethyl)benzyl]urea | MCF-7 | 8.47 | Antiangiogenic effects |
Additional Biological Activities
Beyond anticancer properties, compounds related to morpholines have been explored for various biological activities:
- Antibacterial : Morpholine derivatives exhibit antibacterial activity against several strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory : Some studies suggest that these compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine?
A typical method involves coupling morpholine with substituted benzyl halides. For example, in nickel-catalyzed cross-coupling reactions, aryl bromides (e.g., 4-bromobenzotrifluoride) react with morpholine under alternating current conditions to form the target compound. Optimization of solvent (e.g., DMF), temperature (80–100°C), and stoichiometry (3:1 amine-to-aryl bromide ratio) is critical for yield improvement .
Q. How is the crystal structure of this compound determined, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL97) is widely used for refinement, leveraging algorithms for handling high-resolution data and twinning. Key parameters include unit cell dimensions (e.g., monoclinic system with β ≈ 94.9°) and hydrogen bonding analysis (C–H···O interactions) .
Q. What spectroscopic techniques are used to characterize its vibrational modes?
Raman and IR spectroscopy under ambient and high-pressure conditions (0–3.5 GPa) reveal pressure-induced shifts in C–H stretching (2980–3145 cm⁻¹) and morpholine ring vibrations (1103–1177 cm⁻¹). Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa suggest phase transitions .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and bromo substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyl position, facilitating nucleophilic substitution. Bromine’s steric bulk may slow reaction kinetics, requiring tailored catalysts (e.g., nickel with diphosphine ligands) to mitigate steric hindrance. Computational DFT studies can map charge distribution and transition states .
Q. What are the challenges in resolving conflicting crystallographic data for morpholine derivatives?
Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) may arise from disorder or thermal motion. Using high-resolution synchrotron data and refining with SHELXL’s restraints (e.g., DELU and SIMU commands) improves accuracy. Comparative analysis with databases (e.g., Cambridge Structural Database) validates geometric parameters .
Q. Can high-pressure Raman spectroscopy reveal conformational changes in the morpholine ring?
Yes. Pressure-induced peak splitting (e.g., 1175 cm⁻¹ → 1170/1177 cm⁻¹) indicates ring puckering or torsional strain. Coupled with DFT calculations (B3LYP/6-311+G**), these shifts correlate with energy barriers for chair-to-twist transitions. Dielectric spectroscopy can further probe dipole reorientation under stress .
Methodological Recommendations
- Synthetic Optimization: Use Pd/Ni catalysts with electron-deficient ligands for improved aryl bromide coupling .
- Spectroscopic Validation: Pair Raman/IR with computational modeling to assign ambiguous peaks (e.g., overlapping C–H stretches) .
- Crystallographic Refinement: Apply SHELXL’s TWIN and HKLF5 commands for handling twinned datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
